
Angiogenin (108-122)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angiogenin (108-122) is a peptide fragment derived from angiogenin, a protein known for its role in inducing the formation of new blood vessels (angiogenesis). This specific fragment, consisting of 15 amino acids, has been studied for its biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Angiogenin (108-122) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Angiogenin (108-122) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
Angiogenin (108-122) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues like cysteine and methionine .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotecting the peptide from the resin
Oxidizing Agents: Hydrogen peroxide for oxidizing methionine residues
Reducing Agents: Dithiothreitol (DTT) for reducing disulfide bonds
Major Products
The major product of these reactions is the Angiogenin (108-122) peptide itself. Oxidation and reduction reactions can lead to modified forms of the peptide with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Angiogenin (108-122) has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Cancer Therapy: Inhibits tumor growth by targeting angiogenesis pathways.
Infectious Diseases: Acts as an antimicrobial agent by disrupting bacterial cell membranes.
Fibrotic Diseases: Reduces fibrosis by modulating extracellular matrix components.
Inflammatory Diseases: Exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Neurodegenerative Diseases: Protects neurons from degeneration and promotes neural regeneration.
Autoimmune Diseases: Modulates immune responses to prevent autoimmunity.
Cardiovascular Diseases: Promotes angiogenesis and improves blood flow in ischemic tissues.
Wirkmechanismus
Angiogenin (108-122) exerts its effects through several mechanisms:
Ribonucleolytic Activity: Cleaves RNA molecules, which is crucial for its angiogenic activity.
Binding to Membrane Actin: Induces basement membrane degradation, facilitating cell migration and invasion.
Signal Transduction: Binds to a 170-kDa protein on the cell surface, triggering intracellular signaling pathways.
Nuclear Translocation: Enters the nucleus of target cells and enhances ribosomal RNA transcription, promoting cell proliferation.
Neuroprotective Activities: Protects neurons by modulating stress response pathways.
Vergleich Mit ähnlichen Verbindungen
Angiogenin (108-122) can be compared with other angiogenic peptides and proteins, such as:
Vascular Endothelial Growth Factor (VEGF): Another potent angiogenic factor but with different molecular targets and pathways.
Basic Fibroblast Growth Factor (bFGF): Promotes angiogenesis through different receptor interactions.
Epidermal Growth Factor (EGF): Stimulates cell proliferation and angiogenesis but through distinct signaling mechanisms.
Angiogenin (108-122) is unique due to its specific sequence and the combination of its ribonucleolytic activity and ability to translocate into the nucleus, which distinguishes it from other angiogenic factors .
Eigenschaften
Molekularformel |
C78H125N25O23 |
|---|---|
Molekulargewicht |
1781.0 g/mol |
IUPAC-Name |
4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88) |
InChI-Schlüssel |
OQNNLMANCATHNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


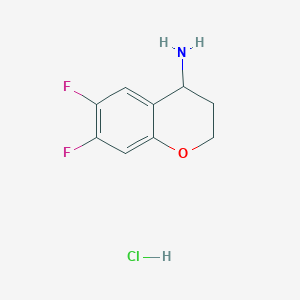
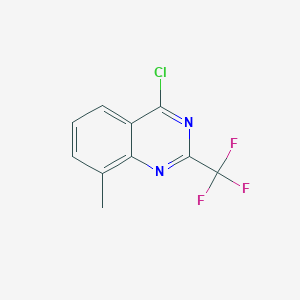
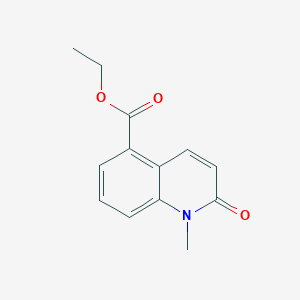

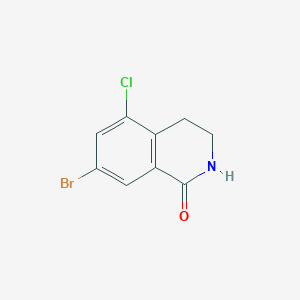
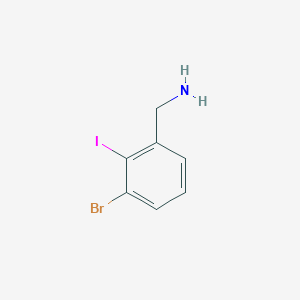
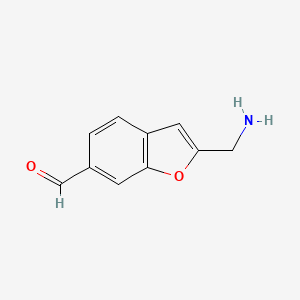
![2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B13653021.png)
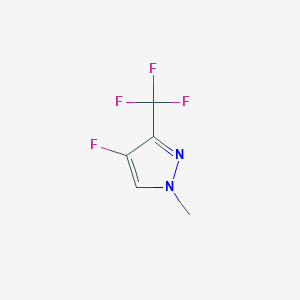
![4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)
![[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine](/img/structure/B13653041.png)


![Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate](/img/structure/B13653051.png)
